5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Description
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom (aza) in its fused ring system. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol (estimated based on structural analogs). The bicyclo[3.1.1]heptane core imports rigidity and stereochemical complexity, while the methyl group at position 5 and the carboxylic acid moiety at position 1 contribute to its physicochemical properties, such as solubility and reactivity. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and antimicrobial pathways .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-7-2-8(3-7,6(10)11)5-9-4-7/h9H,2-5H2,1H3,(H,10,11) |
InChI Key |
DDDRVSRYCLYJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CNC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in a moderate yield . Another approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable approach developed for 3-azabicyclo[3.1.1]heptanes can be adapted for industrial purposes. This involves the reduction of spirocyclic oxetanyl nitriles and the use of photocatalytic conditions to achieve large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The reduction of nitriles to amines using NaBH4 and CoCl2.
Substitution: Photocatalytic Minisci-like reactions to introduce heterocycles at the bridgehead position.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), cobalt(II) chloride (CoCl2), methanol, reflux conditions.
Substitution: N-hydroxyphthalimide esters, organic photocatalysts, mild photocatalytic conditions.
Major Products Formed
Reduction: Amines derived from the reduction of nitriles.
Substitution: Heterocycle-functionalized bicyclo[3.1.1]heptanes.
Scientific Research Applications
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for meta-substituted benzenes, improving metabolic stability and lipophilicity of drug candidates.
Drug Design: Incorporated into the structure of antihistamine drugs like Rupatidine, replacing the pyridine fragment.
Chemical Biology: Utilized in the synthesis of heterocycle-functionalized structures relevant in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its ability to mimic the fragment of meta-substituted benzenes. This mimicry is due to the similar angles between the exit vectors and the distance between substituents, which allows it to interact with molecular targets in a manner similar to meta-substituted benzenes . The incorporation of this compound into drug structures can lead to improved physicochemical properties and enhanced biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid and related bicyclic compounds:
Table 1: Comparative Analysis of Bicyclic Carboxylic Acid Derivatives
Key Findings from Comparative Analysis
Structural Modifications and Bioactivity: The methyl group in this compound enhances lipophilicity compared to the hydroxymethyl analog, which forms a hydrochloride salt for improved aqueous solubility . Replacement of the aza group with thia (sulfur) in 6-aminopenicillanic acid introduces antibiotic activity via β-lactam ring formation, a feature absent in the target compound .
Bicyclo Ring System Differences :
- Bicyclo[3.1.1] systems (e.g., 5-methyl-3-aza variant) exhibit distinct conformational rigidity compared to bicyclo[3.2.0] systems (e.g., 6-APA), influencing receptor-binding selectivity in drug design .
- The absence of heteroatoms in 5-methoxybicyclo[3.1.1]heptane-1-carboxylic acid reduces polarity, making it suitable for lipid-soluble agrochemical formulations .
Biological Activity
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, with the CAS number 2920127-81-5, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 2920127-81-5 |
Research indicates that compounds similar to this compound may act as inhibitors of various biological pathways. For instance, bicyclic compounds have been studied for their role in inhibiting enzymes such as γ-secretase, which is involved in the pathogenesis of Alzheimer's disease . This inhibition can lead to a decrease in amyloid-beta peptide production, thereby potentially mitigating neurodegenerative processes.
2. Antagonistic Properties
Studies have shown that related azabicyclic compounds exhibit antagonistic properties against human vanilloid receptor 1 (TRPV1) and adenosine A1 receptors . These interactions suggest a potential for developing analgesics or anti-inflammatory agents based on this compound's structure.
3. Neuropharmacological Effects
The neuropharmacological profile of azabicyclic compounds suggests they may influence dopaminergic systems, particularly as antagonists of dopamine D4 receptors . This activity could have implications for treating psychiatric disorders or conditions like schizophrenia.
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of azabicyclo compounds, including this compound, and evaluated their biological activities against different receptor targets. The results indicated promising activity against specific receptor subtypes, highlighting the compound's potential in drug design for neurological applications .
Case Study 2: In Vivo Studies
In vivo studies conducted on related azabicyclic compounds demonstrated significant effects on pain models in rodents, suggesting that these compounds could serve as effective analgesics. The mechanism was attributed to their interaction with pain pathways involving TRPV1 and other receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
